PPHP
Overview
Description
5-Phenyl-4-pentenyl-1-hydroperoxide (PPHP) is an organic compound with the molecular formula C11H14O2. It is a hydroperoxide derivative, characterized by the presence of a hydroperoxide group (-OOH) attached to a pentenyl chain, which is further connected to a phenyl ring. This compound is primarily used as a substrate in biochemical assays to measure peroxidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: PPHP can be synthesized through the hydroperoxidation of 5-phenyl-4-pentene. The reaction typically involves the use of hydrogen peroxide (H2O2) as the hydroperoxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the hydroperoxide group.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the hydroperoxidation reaction takes place. The process is optimized to achieve high yields and purity of the product. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate this compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroperoxide group is converted to other functional groups such as alcohols or ketones.
Reduction: The hydroperoxide group in this compound can be reduced to form the corresponding alcohol.
Substitution: this compound can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Formation of phenyl-pentenone or phenyl-pentanol.
Reduction: Formation of phenyl-pentanol.
Substitution: Formation of phenyl-pentyl derivatives with various substituents.
Scientific Research Applications
PPHP is widely used in scientific research due to its role as a substrate in peroxidase activity assays. These assays are crucial for studying the activity of peroxidase enzymes, which play significant roles in various biological processes, including the metabolism of reactive oxygen species and the synthesis of prostaglandins . This compound is also used in the study of oxidative stress and its impact on cellular functions .
In the field of medicine, this compound is employed in research related to the development of anti-inflammatory drugs and the investigation of enzyme inhibitors. Its role as a peroxidase substrate makes it valuable in the study of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.
Mechanism of Action
PPHP exerts its effects through its interaction with peroxidase enzymes. The hydroperoxide group in this compound is reduced by the peroxidase enzyme, leading to the formation of the corresponding alcohol. This reduction process involves the transfer of electrons from the enzyme to the hydroperoxide group, resulting in the generation of reactive intermediates that can further participate in various biochemical reactions .
The molecular targets of this compound include the active sites of peroxidase enzymes, where the hydroperoxide group undergoes reduction. The pathways involved in this process are part of the broader oxidative stress response mechanisms in cells.
Comparison with Similar Compounds
tert-Butyl Hydroperoxide: Unlike PPHP, tert-butyl hydroperoxide has a tertiary butyl group attached to the hydroperoxide. It is commonly used as an oxidizing agent in organic synthesis.
Cumene Hydroperoxide: This compound has a cumene (isopropylbenzene) group attached to the hydroperoxide. It is used in the production of phenol and acetone.
Uniqueness of this compound: this compound’s phenyl-pentenyl structure provides distinct reactivity and selectivity in biochemical assays, making it a valuable tool in research applications involving peroxidase enzymes and oxidative stress studies .
Properties
IUPAC Name |
[(E)-5-hydroperoxypent-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-13-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMIOKTOYAPHO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCOO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCOO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044913 | |
Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94242-71-4, 87864-20-8 | |
Record name | 5-Phenylpent-4-enyl-1-hydroperoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094242714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(4E)-5-Phenyl-4-penten-1-yl]hydroperoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87864-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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